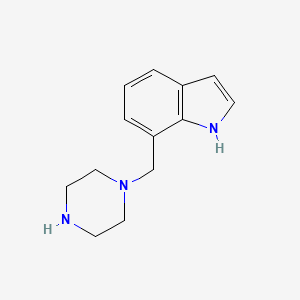

7-(piperazin-1-ylmethyl)-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H17N3 |

|---|---|

Molekulargewicht |

215.29 g/mol |

IUPAC-Name |

7-(piperazin-1-ylmethyl)-1H-indole |

InChI |

InChI=1S/C13H17N3/c1-2-11-4-5-15-13(11)12(3-1)10-16-8-6-14-7-9-16/h1-5,14-15H,6-10H2 |

InChI-Schlüssel |

YDYRQUQZBIZMTQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)CC2=CC=CC3=C2NC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7 Piperazin 1 Ylmethyl 1h Indole and Its Derivatives

Retrosynthetic Analysis of the 7-(Piperazin-1-ylmethyl)-1H-indole Scaffold

A logical retrosynthetic analysis of this compound breaks the molecule down into simpler, more readily available starting materials. The primary disconnection is at the C7-CH₂ bond of the indole (B1671886) ring, leading to a 7-functionalized indole and a piperazine (B1678402) moiety. This suggests two main synthetic approaches: the introduction of a piperazin-1-ylmethyl group onto a pre-formed indole or the construction of the indole ring with the piperazine-containing side chain already in place.

A further disconnection of the 7-functionalized indole precursor reveals the need for methods that allow for regioselective functionalization at the C7 position, a historically challenging task in indole chemistry. This points towards the use of a directing group on the indole nitrogen or the synthesis of an indole already bearing a suitable handle at the 7-position, such as a formyl or halomethyl group.

Strategies for Indole Nucleus Construction and Functionalization at the 7-Position

The synthesis of the indole core is a well-established field, with numerous named reactions and modern catalytic methods available. However, achieving substitution specifically at the C7 position requires careful selection of the synthetic route.

Classical and Modern Indole Synthesis Approaches

A variety of classical and modern methods can be employed for the synthesis of the indole nucleus. rsc.orgrsc.orgbohrium.comresearchgate.net

Classical Methods:

Fischer Indole Synthesis: This venerable method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov While widely applicable, achieving specific C7 substitution can be challenging and depends on the substitution pattern of the starting arylhydrazine.

Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization to form the indole-2-carboxylic acid. rsc.orgbohrium.com The starting o-nitrotoluene can be substituted to introduce functionality at what will become the C7 position of the indole.

Leimgruber-Batcho Indole Synthesis: This is a two-step procedure that is often high-yielding and uses readily available starting materials. It involves the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, followed by reductive cyclization. rsc.orgbohrium.com

Bartoli Indole Synthesis: This method utilizes the reaction of a nitroarene with a vinyl Grignard reagent to produce a substituted indole. rsc.orgbohrium.com

Cadogan Indole Synthesis: This involves the reductive cyclization of o-nitrophenylacetylenes or o-nitrostyrenes. rsc.orgbohrium.com

Modern Methods:

Palladium-Catalyzed Cyclizations: Modern organic synthesis has seen the development of numerous palladium-catalyzed methods for indole synthesis, such as the Heck and Sonogashira couplings followed by cyclization. nih.govorganic-chemistry.org These methods often offer high efficiency and functional group tolerance. organic-chemistry.org

Transition-Metal-Catalyzed C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. acs.org

A summary of key indole synthesis approaches is provided in the table below.

| Synthesis Method | Description | Key Features |

| Fischer Indole Synthesis | Reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov | Venerable and widely used. |

| Reissert Indole Synthesis | Condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization. rsc.orgbohrium.com | Yields indole-2-carboxylic acids. |

| Leimgruber-Batcho | Formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by reductive cyclization. rsc.orgbohrium.com | High-yielding and uses readily available materials. |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. rsc.orgbohrium.com | Forms substituted indoles. |

| Palladium-Catalyzed Cyclizations | Methods like Heck and Sonogashira couplings followed by cyclization. nih.govorganic-chemistry.org | High efficiency and functional group tolerance. organic-chemistry.org |

Regioselective Functionalization Techniques

Directing functionalization to the C7 position of the indole nucleus is a significant challenge due to the inherent reactivity of other positions, particularly C3. rsc.org Several strategies have been developed to overcome this hurdle.

Directed ortho-Metalation (DoM): This powerful technique involves the use of a directing group (DG) on the indole nitrogen, which directs a metalating agent (typically an organolithium reagent) to the adjacent C7 position. Subsequent reaction with an electrophile introduces the desired functionality.

Directing Groups for C-H Functionalization: The use of specific directing groups on the indole nitrogen can facilitate transition-metal-catalyzed C-H functionalization at the C7 position. acs.org For instance, an N-pivaloyl group has been shown to be crucial for high regioselectivity in rhodium-catalyzed C7 functionalization. nih.govthieme-connect.com Similarly, an N-imino directing group has been effective in rhodium-catalyzed C-H olefination at the C7 position. thieme-connect.com Theoretical studies have provided insights into the mechanism of this regioselectivity, highlighting the role of both steric and electronic effects. rsc.org

Synthesis from Pre-functionalized Precursors: An alternative to direct functionalization is to start with a benzene (B151609) derivative that already contains the desired substituent pattern for the final indole.

The table below summarizes key techniques for regioselective C7 functionalization of indoles.

| Technique | Description | Key Features |

| Directed ortho-Metalation (DoM) | A directing group on the indole nitrogen directs metalation to the C7 position. | Powerful method for introducing a variety of functional groups. |

| Directing Groups for C-H Functionalization | Specific groups on the indole nitrogen direct transition-metal catalysts to the C7 position. acs.org | N-pivaloyl and N-imino groups have proven effective. nih.govthieme-connect.comthieme-connect.com |

| Synthesis from Pre-functionalized Precursors | Starting with a benzene derivative that already has the desired substituent pattern. | Avoids challenges of direct indole functionalization. |

Introduction and Derivatization of the Piperazin-1-ylmethyl Moiety

Once a 7-functionalized indole is obtained, the final step is the introduction of the piperazin-1-ylmethyl moiety. The two primary methods for achieving this are the Mannich reaction and reductive amination.

Mannich Reaction Applications in this compound Synthesis

The Mannich reaction is a classic and widely used method for the aminomethylation of acidic C-H bonds. mdpi.com In the context of indole chemistry, the reaction typically occurs at the electron-rich C3 position. chemtube3d.com However, if the C3 position is blocked or if the reaction is performed on a gramine-type intermediate, substitution can be directed to other positions. For the synthesis of this compound, a direct Mannich reaction on an unsubstituted indole would likely yield the 3-substituted product. A more viable approach involves a multi-step sequence where a functional group at the C7 position is first installed, which can then be converted to the desired piperazin-1-ylmethyl group.

While direct C7 aminomethylation via a Mannich-type reaction is not the most common route, modifications of the standard Mannich protocol or the use of pre-functionalized indoles can make it a feasible strategy. The choice of piperazine derivative is also a key consideration in the Mannich reaction. mdpi.com

Reductive Amination Pathways to the Piperazine Linkage

Reductive amination is a highly versatile and efficient method for forming C-N bonds. rsc.org This two-step process involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.

For the synthesis of this compound, this pathway would typically start with indole-7-carbaldehyde. The aldehyde is reacted with piperazine to form an iminium ion intermediate, which is then reduced in situ using a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net This method is generally high-yielding and tolerates a wide range of functional groups.

The general scheme for the reductive amination approach is as follows:

Indole-7-carbaldehyde + Piperazine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound

This pathway offers a reliable and straightforward route to the target compound and its derivatives.

Multi-Component Reactions Towards this compound

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to generate its derivatives or the core structure itself.

One plausible MCR approach would be a variation of the Mannich reaction, where 1H-indole, formaldehyde (B43269), and piperazine are reacted together in a one-pot synthesis. nih.gov The reaction proceeds through the in-situ formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperazine, which is then attacked by the nucleophilic indole ring. The regioselectivity of this reaction on the indole ring can be influenced by the reaction conditions and the presence of directing groups on the indole nucleus. For the synthesis of the 7-substituted isomer, a starting material such as 7-lithioindole could be used to direct the electrophilic attack of the pre-formed iminium ion to the C7 position.

Another hypothetical MCR could involve the reaction of 1H-indole-7-carbaldehyde, piperazine, and a reducing agent in a one-pot reductive amination process. While technically a one-pot sequential reaction, it embodies the efficiency principles of MCRs.

The development of novel MCRs for the synthesis of functionalized indoles is an active area of research, and it is conceivable that a highly efficient and atom-economical MCR for this compound and its derivatives will be developed. bldpharm.com

Optimization of Synthetic Pathways for Scalability and Efficiency

The optimization of synthetic pathways is crucial for the large-scale and efficient production of chemical compounds. For the synthesis of this compound, several factors can be optimized to improve yield, purity, and cost-effectiveness.

When considering the Mannich reaction approach, key parameters for optimization include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol (B145695) or methanol, or aprotic polar solvents like DMF or acetonitrile (B52724) are often used. chemscene.com Green solvents, such as water, are also being explored to enhance the sustainability of the process. beilstein-journals.org

Catalyst: While some Mannich reactions can proceed without a catalyst, acidic or basic catalysts are often employed to accelerate the reaction. chemscene.com The use of reusable solid acid catalysts can also contribute to a more sustainable and scalable process.

Temperature and Reaction Time: Optimization of temperature and reaction time is essential to ensure complete conversion of starting materials while minimizing the formation of byproducts.

Purification: Developing a scalable purification method, such as crystallization, is preferable to chromatographic methods to reduce solvent waste and cost on an industrial scale.

For syntheses involving multiple steps, optimizing each step for yield and purity is critical. Process analytical technology (PAT) can be implemented to monitor reaction progress in real-time, allowing for better control and optimization of the process. Furthermore, flow chemistry offers a promising alternative to batch processing for improved safety, efficiency, and scalability of many chemical reactions, including those used to synthesize indole derivatives. nih.gov

Characterization Techniques for this compound Structural Confirmation

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the molecular structure. mdpi.comresearchgate.netyoutube.com

¹H NMR: The proton NMR spectrum would show characteristic signals for the indole and piperazine moieties. The protons on the indole ring would appear in the aromatic region (typically δ 6.5-7.6 ppm), with specific coupling patterns indicating their relative positions. The methylene (B1212753) protons of the piperazine ring would resonate in the aliphatic region (typically δ 2.5-3.5 ppm), likely as broad singlets or multiplets. The benzylic methylene protons connecting the indole and piperazine rings would appear as a distinct singlet around δ 3.6-4.0 ppm. The NH proton of the indole ring would be observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), while the NH proton of the piperazine would also be a broad singlet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atoms of the indole ring would show signals in the aromatic region (δ 100-140 ppm). The benzylic methylene carbon would appear around δ 50-60 ppm, and the piperazine carbons would be in the range of δ 45-55 ppm.

Expected ¹H and ¹³C NMR Data for this compound:

Interactive Table: Predicted NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole H1 (NH) | ~11.0 (br s) | - |

| Indole H2 | ~7.2 (t) | ~124 |

| Indole H3 | ~6.5 (t) | ~102 |

| Indole H4 | ~7.5 (d) | ~120 |

| Indole H5 | ~7.0 (t) | ~121 |

| Indole H6 | ~7.1 (d) | ~118 |

| Indole C3a | - | ~128 |

| Indole C7 | - | ~115 |

| Indole C7a | - | ~136 |

| CH₂ (benzylic) | ~3.8 (s) | ~55 |

| Piperazine CH₂ | ~2.9 (br s) | ~53 |

| Piperazine CH₂ | ~2.6 (br s) | ~46 |

| Piperazine NH | ~1.9 (br s) | - |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. mdpi.com For this compound (C₁₃H₁₇N₃), the expected exact mass would be approximately 215.1422 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely show a characteristic loss of the piperazine moiety or cleavage at the benzylic position.

X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. researchgate.netmdpi.commdpi.com This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions. Obtaining a suitable single crystal of the compound or a salt derivative is a prerequisite for this analysis.

Biological Activity and Molecular Mechanisms of 7 Piperazin 1 Ylmethyl 1h Indole and Analogues

Receptor Binding and Functional Modulation by 7-(Piperazin-1-ylmethyl)-1H-indole Derivatives

Derivatives of the this compound structure have been extensively studied for their ability to bind to and modulate the function of various receptor systems, particularly G-protein coupled receptors (GPCRs), which are crucial targets for therapeutic intervention in numerous diseases.

G-Protein Coupled Receptor (GPCR) Interactions

The interaction of these indole (B1671886) derivatives with GPCRs is a cornerstone of their pharmacological profile, with significant research focused on dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors.

The dopamine D2 and D3 receptors, which share a high degree of sequence homology, are primary targets for antipsychotic and neurological disorder treatments. Developing ligands with selectivity for the D3 receptor over the D2 receptor is a major goal to potentially achieve therapeutic benefits with fewer side effects.

Research into hybrid molecules incorporating an indole ring connected to a piperazine (B1678402) moiety has yielded compounds with high affinity and selectivity for the D3 receptor. nih.gov Studies on a series of N-piperazine substituted indole derivatives found that the point of attachment on the indole ring significantly influences binding affinity for both D2 and D3 receptors. nih.gov For instance, a 2-substituted indole amide (compound 10e) was found to be seven times more potent at the D3 receptor than its 3-substituted counterpart (10f). nih.gov The nature of the linker between the indole and piperazine rings also plays a role; replacing an amide linker with a methylene (B1212753) unit in one case halved the affinity for both receptors. nih.gov However, direct attachment of the piperazine moiety to the 5-position of the indole ring (compound 22) resulted in high affinity for both D2 and D3 receptors (Kᵢ D2 = 30 nM, D3 = 2 nM). nih.gov

Functional activity, assessed using GTPγS binding assays, has further characterized these compounds. nih.govdrugbank.com An indole derivative, compound 13, was identified as having high D3 affinity. nih.gov Another compound, (-)-34, exhibited full agonist activity with picomolar affinity for the D3 receptor and high selectivity over the D2 receptor (EC₅₀ = 0.08 nM, D2/D3 selectivity = 248). drugbank.com In contrast, functionalization of known agonists into sulfonate esters and amides generally led to a loss of agonist potency. nih.gov

| Compound | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D2/D3 Selectivity | Source |

| 10b (5-substituted indole with methylene linker) | 144 | 3.87 | 37.2 | nih.gov |

| 10e (2-substituted indole with amide linker) | 51.2 | 0.55 | 93.1 | nih.gov |

| 10f (3-substituted indole with amide linker) | 58.9 | 3.62 | 16.3 | nih.gov |

| 22 (piperazine at 5-position of indole) | 30 | 2 | 15 | nih.gov |

| 26 (indole-2-carboxamide derivative) | 157 (IC₅₀) | >2500 (IC₅₀) | ~0.06 | acs.org |

| (-)-34 (bioisosteric heterocyclic analogue) | 233 | 0.92 | 253 | drugbank.com |

Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. IC₅₀ represents the half-maximal inhibitory concentration.

Serotonin receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for drug development. nih.gov The 5-HT₁ₐ, 5-HT₆, and 5-HT₇ receptor subtypes, in particular, have been a focus of research for their roles in cognition and mood disorders. nih.govmdpi.com

Derivatives of long-chain arylpiperazines have been synthesized and evaluated for their interaction with these serotonin receptor subtypes. nih.gov In a study aimed at improving the metabolic stability of the 5-HT₇ receptor agonist LP-211, a series of analogues were created. nih.gov The majority of these new compounds retained high affinity for the 5-HT₇ receptor and demonstrated selectivity against the 5-HT₆ and dopamine D₂ receptors. nih.gov However, they exhibited varied selectivity for the 5-HT₁ₐ receptor. nih.gov One notable derivative, compound 50, not only showed a 3-fold increase in metabolic stability but also stimulated neurite outgrowth in neuronal primary cultures through the 5-HT₇ receptor more effectively than the parent compound. nih.gov

The 5-HT₆ receptor is known to physically interact with and activate the mTOR signaling pathway, which can impact cognition. mdpi.com Functional 5-HT₇ receptors have been identified in human microglial cells, where their activation leads to an increase in cAMP accumulation and the production of the pro-inflammatory cytokine interleukin-6 (IL-6), suggesting a role in neuroinflammatory processes. novartis.com The interplay and potential heterodimerization of 5-HT₁ₐ and 5-HT₇ receptors have also been investigated as a mechanism that could influence their function in stress and depression. nih.gov

The histamine H4 receptor (H4R) is primarily expressed on immune cells and is a key mediator in inflammatory and immune responses. mdpi.com As such, H4R antagonists are being investigated for their therapeutic potential in treating conditions like allergic dermatitis and neuroinflammation. mdpi.comnih.gov

A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (the LINS01 series), which are structurally related to the indole-piperazine scaffold, were synthesized and evaluated as H4R ligands. frontiersin.org These studies identified several compounds that act as H4R antagonists. frontiersin.org Functional analysis using BRET assays, which measure G-protein activation, confirmed that these compounds lack intrinsic activity and function as antagonists at the H4 receptor. frontiersin.org

Among the synthesized molecules, the chlorinated compound LINS01007 was found to possess moderate affinity for the H4R, with a pKᵢ value of 6.06. frontiersin.org Subsequent research confirmed this H4R antagonist activity (pKᵢ 6.2) and demonstrated its efficacy in a mouse model of colitis, where it prevented disease-related symptoms and reduced levels of inflammatory markers. nih.gov These findings highlight the potential of piperazine-based compounds as H4R antagonists for inflammatory conditions. nih.gov

| Compound | H4R Affinity (pKᵢ) | Functional Activity | Source |

| LINS01004 | — | Antagonist | frontiersin.org |

| LINS01007 | 6.06, 6.2 | Antagonist | frontiersin.orgnih.gov |

pKᵢ is the negative logarithm of the Kᵢ value. A higher pKᵢ indicates higher binding affinity.

Other Receptor System Engagements

In the process of drug discovery, lead compounds are often screened against a panel of receptors to determine their selectivity. During the evaluation of piperazine-based ligands, interactions with other receptor systems, notably adrenergic receptors, have been observed.

For example, certain long-chain arylpiperazine analogues designed as 5-HT₇ receptor agonists also showed varying affinity for α₁ adrenergic receptors. nih.gov In another study focused on dopamine D₃ receptor selective ligands, a phenylpiperazine analog (compound 6a) was found to have significant off-target binding affinity for several alpha-adrenergic receptor subtypes, including α₁ₐ (Kᵢ = 9.8 nM) and α₂ₐ (Kᵢ = 15.2 nM). nih.gov This cross-reactivity is an important consideration in the development of selective therapeutic agents.

Enzyme Inhibition and Modulatory Effects of this compound Derivatives

Beyond receptor modulation, indole-containing compounds have been investigated for their ability to inhibit enzymes and other proteins, such as tubulin. Tubulin is a critical component of the cellular cytoskeleton, and its polymerization is essential for cell division. Agents that interfere with tubulin dynamics are a cornerstone of cancer chemotherapy.

Based on the known activity of indole-based compounds as tubulin polymerization inhibitors, a series of N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives were designed and synthesized. nih.gov These compounds were evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov Several of the synthesized compounds demonstrated effective activity, with compound 7d emerging as the most potent. nih.gov Mechanistic studies revealed that compound 7d inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death) in a dose-dependent manner. nih.gov This highlights the potential of the indole scaffold as a basis for developing novel anticancer agents that target microtubule dynamics. nih.gov

| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | Source |

| 7d | 0.52 | 0.34 | 0.86 | nih.gov |

IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription. nih.gov The inhibition of HDACs can restore the expression of tumor suppressor genes, making them a key target in cancer therapy. nih.govnih.gov

The mechanism of HDAC inhibition typically involves a molecule with three key components: a cap group that interacts with the enzyme surface, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. nih.gov HDAC inhibitors can exhibit different kinetic behaviors, including fast-on/fast-off binding or slow, tight binding, which may involve a two-step induced-fit mechanism. nih.gov This latter mechanism is characterized by an initial encounter complex that slowly isomerizes to a more stable enzyme-inhibitor complex. nih.gov The inhibition of HDACs can lead to various anti-cancer effects, including cell cycle arrest, apoptosis, and differentiation. nih.gov While the core structure of this compound contains motifs found in some HDAC inhibitors, specific research directly linking this exact compound to HDAC inhibition is an area of ongoing investigation.

Target-Specific Enzyme Activity Modulation

Analogues of this compound have been shown to modulate the activity of several specific enzymes critical in disease pathways.

c-Kit Tyrosine Kinase: The c-Kit receptor tyrosine kinase is a key driver in various cancers, including gastrointestinal stromal tumors (GIST) and mast cell malignancies. nih.gov The development of small molecule inhibitors that target the ATP-binding pocket of c-Kit has revolutionized treatment for these diseases. nih.gov An analogue, 3-[5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-1H-indole-2-yl]quinolin-2(1H)-one, has been synthesized and identified as a potent antiangiogenic tyrosine kinase inhibitor. nih.gov The development of such inhibitors often involves strategies to lock the kinase in an inactive conformation. nih.gov

Pantothenate Synthetase: This enzyme is essential for the biosynthesis of pantothenate (vitamin B5) in microorganisms like Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govsemanticscholar.org As this pathway is absent in mammals, it represents an attractive target for developing new antimicrobial drugs. nih.govsemanticscholar.orgresearchgate.net Research has focused on creating nonreactive analogues of the pantoyl adenylate intermediate formed during the enzymatic reaction. nih.gov A series of indole acyl sulfonamides have been developed and shown to be sub-micromolar inhibitors of M. tuberculosis pantothenate synthetase. dundee.ac.uk The binding affinity of these compounds is determined using techniques like isothermal titration calorimetry (ITC). dundee.ac.uk

| Compound Class | Target Enzyme | Organism | Inhibition Data |

| Indole Acyl Sulfonamides | Pantothenate Synthetase | M. tuberculosis | KD = 340 nM for toluene-substituted analogue |

Transporter Protein Interactions

Equilibrative Nucleoside Transporter (ENT1, ENT2) Inhibition

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides and nucleoside analogue drugs across cell membranes. nih.govelsevierpure.com They are crucial for nucleotide synthesis and are involved in the efficacy of many anticancer and antiviral therapies. nih.gov ENT1 and ENT2 are the primary subtypes, historically distinguished by their sensitivity to nitrobenzylmercaptopurine riboside (NBMPR). nih.gov

A close analogue of this compound, 4-((4-(2-fluorophenyl) piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of both ENT1 and ENT2, with greater selectivity for ENT2. nih.govwesternsydney.edu.au Structure-activity relationship studies have shown that the presence of a halogen on the fluorophenyl moiety attached to the piperazine ring is critical for the inhibitory activity on both transporters. westernsydney.edu.au Some tyrosine kinase inhibitors have also been found to inhibit ENT1, which could lead to potential drug-drug interactions with nucleoside analogues. nih.gov

| Transporter | Inhibitor Class | Key Structural Feature | Effect |

| ENT1 & ENT2 | FPMINT Analogues | Halogen on fluorophenyl-piperazine | Irreversible, non-competitive inhibition |

Cellular Pathway Perturbation by this compound Analogues

Effects on Cell Proliferation and Viability in In Vitro Models

Analogues featuring the indole and piperazine scaffolds have demonstrated significant effects on the proliferation and viability of various cancer cell lines in laboratory settings. A series of pyrazolyl-s-triazines with an indole motif showed potent cytotoxicity, with some compounds exhibiting IC₅₀ values in the low micromolar range against breast cancer (MCF-7) cells. frontiersin.org Similarly, piperazine-linked quinolinequinones have been identified as potent inhibitors of cancer cell growth across multiple cell lines, including renal, colon, and breast cancer. nih.gov For instance, one such compound, QQ1, displayed an IC₅₀ of 1.55 µM against ACHN renal cancer cells and was found to induce cell cycle arrest. nih.gov

| Compound Class | Cell Line | Activity | IC₅₀ Value |

| Pyrazolyl-s-triazine with indole motif | MCF-7 (Breast Cancer) | Cytotoxicity | 2.66 µM |

| Piperazine-linked quinolinequinone (QQ1) | ACHN (Renal Cancer) | Cell Proliferation Inhibition | 1.55 µM |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | HeLa (Cervical Cancer) | Antiproliferative | 0.52 µM |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | MCF-7 (Breast Cancer) | Antiproliferative | 0.34 µM |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | HT-29 (Colon Cancer) | Antiproliferative | 0.86 µM |

Tubulin Polymerization Inhibition Studies

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and shape maintenance. nih.gov Molecules that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. nih.govdntb.gov.ua The indole nucleus is a core structure in many synthetic small molecules identified as tubulin inhibitors. nih.govdntb.gov.ua

Several classes of indole derivatives, including aroylindoles and indolylglyoxyamides, have demonstrated potent inhibition of tubulin polymerization. nih.gov For example, a series of 1-methyl-1H-indole-pyrazoline hybrids were evaluated, with one compound showing an IC₅₀ of 2.12 µM for tubulin assembly inhibition and sub-micromolar growth inhibitory activity against several human cancer cell lines. nih.gov Another study on N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives found a promising compound that inhibited tubulin polymerization, induced apoptosis, and caused cell cycle arrest in the G2/M phase. nih.gov These findings underscore the potential of indole-based compounds as effective anti-cancer agents targeting microtubule dynamics.

Preclinical Pharmacological Investigations of this compound in Model Systems

There is no specific data available in the scientific literature detailing the in vitro pharmacological characterization of This compound in cellular assays. Studies on related but structurally distinct compounds, such as 7-(4-substituted piperazin-1-yl)-4-oxoquinolines, have reported antitumor activities against various human cell lines, but these findings cannot be extrapolated to the specific compound due to the different core chemical scaffold. nih.gov

No published studies describing the mechanistic investigation of This compound in preclinical animal models were identified. Research on other indole-piperazine analogues has shown activity in animal models for conditions like Chagas disease and cognitive disorders, but these compounds possess different substitution patterns and cannot be used as a proxy for the biological activity of the 7-substituted isomer. nih.govnih.gov

Structure Activity Relationship Sar Elucidation for 7 Piperazin 1 Ylmethyl 1h Indole

Identification of Pharmacophoric Elements within the 7-(Piperazin-1-ylmethyl)-1H-indole Scaffold

The this compound scaffold is characterized by three key pharmacophoric elements: the indole (B1671886) nucleus, the piperazine (B1678402) ring, and the methyl linker connecting them. The indole moiety, a prevalent heterocycle in many biologically active molecules, often serves as a crucial interaction point with biological targets. nih.govrsc.org Its aromatic nature allows for potential π-π stacking interactions, while the N-H group can act as a hydrogen bond donor. nih.gov

The piperazine ring is another critical component, frequently found in centrally active compounds. researchgate.net Its two nitrogen atoms can act as hydrogen bond acceptors or become protonated under physiological conditions, enabling ionic interactions. researchgate.net The basicity of the piperazine nitrogen atoms is a key feature that can be modulated to influence pharmacokinetic and pharmacodynamic properties. researchgate.net The secondary amine in the piperazine ring also allows for the introduction of various substituents, providing a handle for fine-tuning the biological activity. researchgate.net

Pharmacophore models developed for related indole and piperazine-containing compounds often highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic regions, for biological activity. nih.gov For instance, a pharmacophore model for inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) inhibitors identified two hydrogen-bond acceptors and two hydrogen-bond donors as crucial for activity. nih.gov Such models underscore the significance of the spatial arrangement of these key features within the this compound scaffold for its interaction with various biological targets.

Influence of Substitutions on the Indole Ring System of this compound

Modifications to the indole ring of this compound analogues have been shown to significantly impact their biological activity. The position and nature of the substituent on the indole nucleus can modulate potency and selectivity.

For instance, in a series of indole derivatives, substitution at the 5-position of the indole ring with fluoro and methoxy (B1213986) groups was found to contribute to an increased anti-inflammatory potency. Specifically, replacing a fluoro group with a methoxy group at the 5-position of the indole ring resulted in a 1.7-fold increase in membrane stabilizing activity in one case.

In another study on dopamine (B1211576) D3 receptor ligands, various substituted indole rings were well-tolerated when attached to the piperazine ring. nih.gov This suggests that the indole moiety can be modified to optimize interactions with the target receptor. For example, a compound where the piperazine moiety is directly attached to the 5-position of the indole demonstrated high affinity for both D2 and D3 receptors. nih.gov

Furthermore, research on other indole-piperazine derivatives has shown that the introduction of small lipophilic groups in the 4- and 5-positions of the indole ring can lead to increased activity. The following table summarizes the effects of some indole ring substitutions on biological activity.

| Compound/Analog Series | Indole Ring Substitution | Effect on Biological Activity |

| 5-Fluoro-1H-indol-2-yl derivatives | 5-Fluoro | Increased anti-inflammatory potency |

| 5-Methoxy-1H-indol-2-yl derivatives | 5-Methoxy | 1.7-fold increase in membrane stabilizing activity compared to 5-fluoro |

| 5-substituted indole derivatives | Piperazine at C5 | High affinity for D2 and D3 receptors nih.gov |

| Indolyl-2-yl-(4-methyl-piperazin-1-yl) methanones | Small lipophilic groups at C4 and C5 | Increased activity in a [3H]histamine binding assay |

These findings highlight the importance of the substitution pattern on the indole ring for modulating the biological profile of this compound analogues.

Effect of Substituents on the Piperazine Nitrogen Atoms on Biological Activity

The substituents on the piperazine nitrogen atoms play a pivotal role in determining the biological activity of this compound analogues. The nitrogen at the 4-position of the piperazine ring is a common site for modification, allowing for the introduction of a wide variety of chemical moieties.

Studies have shown that N-arylpiperazine derivatives exhibit a range of biological activities, and the nature of the aryl substituent is critical. nih.gov For example, in a series of N-arylpiperazine derivatives, the introduction of a urea (B33335) moiety as a linker with diverse substitutions on the aryl ring increased the potency for immune stimulation compared to a thiourea (B124793) linker. nih.gov In these urea-linked compounds, para-substitution on the phenyl ring generally led to stronger potency than meta-substitution. nih.gov Specifically, fluoro and trifluoromethyl moieties at the para-position of the phenyl ring increased activity. nih.gov

In the context of anti-inflammatory activity, for 5-methoxy indole derivatives, a nitro group at the 4'-position of the phenyl piperazine exhibited stronger membrane stabilization activity than derivatives with chloro, CF3, fluoro, or methyl groups. This indicates that electron-withdrawing groups on the N-aryl substituent can enhance activity.

The following table presents data on the effect of various substituents on the piperazine nitrogen on biological activity for different indole-piperazine series.

| Core Scaffold | Piperazine N-Substituent | Observed Biological Activity/Potency |

| 2,3-dichloro arylpiperazine | p-Fluorophenyl (urea linker) | Increased immune stimulation nih.gov |

| 2,3-dichloro arylpiperazine | p-Trifluoromethylphenyl (urea linker) | Increased immune stimulation nih.gov |

| 5-methoxy indole | 4'-Nitrophenyl | Stronger membrane stabilization activity (IC50= 0.40 mM) |

| 5-methoxy indole | 4'-Chlorophenyl | Weaker activity than 4'-nitro derivative |

| 5-methoxy indole | 4'-Methylphenyl | Weaker activity than 4'-nitro derivative |

These results underscore that the substituent on the piperazine nitrogen is a key determinant of the biological activity, and its optimization is crucial for developing potent and selective compounds.

Conformational Analysis and its Implications for Ligand-Target Recognition

The three-dimensional conformation of this compound analogues is a critical factor for their interaction with biological targets. Conformational analysis aims to identify the low-energy, biologically active conformation that a molecule adopts to bind to its receptor. irbbarcelona.org The flexibility of the piperazine ring and the rotational freedom around the bonds of the methyl linker allow the molecule to adopt various spatial arrangements.

The ability to sample a wide range of conformational space is essential for a molecule to find its optimal binding pose within a receptor pocket. nih.gov The bioactive conformation is the specific spatial arrangement of the pharmacophoric elements that is recognized by the target receptor, leading to a biological response. irbbarcelona.org The piperazine ring typically exists in a chair conformation, but can undergo ring flipping, which can alter the relative orientation of its substituents.

Computational methods are often employed to predict the bioactive conformations of flexible molecules. irbbarcelona.org These studies can provide insights into how different substituents might influence the preferred conformation and, consequently, the biological activity. Understanding the conformational preferences of this compound analogues is therefore essential for rational drug design and for elucidating the molecular basis of their ligand-target recognition.

Stereochemical Impact on the Potency and Selectivity of this compound Analogues

Stereochemistry can have a profound impact on the biological activity of chiral molecules, and analogues of this compound are no exception. The introduction of a chiral center can lead to enantiomers that exhibit different potencies and selectivities for their biological targets. This is because the binding sites of receptors are themselves chiral, and one enantiomer may fit more favorably into the binding pocket than the other.

A clear example of this is seen in a study of a series of dopamine D3 receptor ligands. The enantiomers of the most potent racemic compound exhibited differential activity. nih.gov The (-)-enantiomer displayed higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov Specifically, (-)-10e had a Ki of 0.57 nM for the D3 receptor, while (+)-10e had a Ki of 3.73 nM. nih.gov This demonstrates that the specific 3D arrangement of the atoms is crucial for optimal receptor binding.

The separation of enantiomers is therefore a critical step in the development of chiral drugs to assess the activity of each isomer individually. nih.gov In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.

The following table illustrates the differential activity of enantiomers for a related compound.

| Compound | Enantiomer | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

| 10e | Racemate | - | - |

| 10e | (-)-enantiomer | 47.5 nih.gov | 0.57 nih.gov |

| 10e | (+)-enantiomer | 113 nih.gov | 3.73 nih.gov |

These findings underscore the importance of considering stereochemistry in the design and evaluation of this compound analogues. The development of stereoselective syntheses or chiral separation methods is essential to isolate the more potent and selective enantiomer for further therapeutic development. nih.gov

Computational and Theoretical Studies of 7 Piperazin 1 Ylmethyl 1h Indole

Molecular Docking Investigations into Target Binding Pockets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of potential drug candidates with their protein targets.

While specific molecular docking studies for 7-(piperazin-1-ylmethyl)-1H-indole are not extensively documented in publicly available research, studies on closely related indole-piperazine isomers provide valuable insights into the potential binding modes of this scaffold. For instance, derivatives of 1-(piperazin-1-ylmethyl)-1H-indole have been investigated as potential agents against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by targeting the enzyme phosphofructokinase. nih.govwindows.net These studies predict how the indole-piperazine moiety fits within the enzyme's active site, forming crucial interactions with key amino acid residues.

Similarly, docking simulations of indolylpropyl-piperazine derivatives with the serotonin (B10506) transporter (SERT) have shown that the piperazine (B1678402) nitrogen can form important ionic and π-cation interactions with residues like Asp98 and Tyr176. nih.gov The indole (B1671886) ring itself often engages in aromatic stacking interactions with residues such as Tyr176 and Phe341. nih.gov In another example, docking of 5-fluoro-1H-indole-2-yl piperazine derivatives into the active site of cyclooxygenase-2 (COX-2) suggested that a key hydrogen bond could form between the ligand and Arg120. jrespharm.com

These examples with related structures suggest that the this compound scaffold would likely utilize its key features—the indole NH as a hydrogen bond donor, the aromatic system for π-π stacking, and the piperazine nitrogens as hydrogen bond acceptors or for ionic interactions—to bind within the pockets of various protein targets. The specific orientation and resulting binding affinity would, of course, depend on the unique topology and amino acid composition of the target's binding site.

Table 1: Illustrative Molecular Docking Interactions of Related Indole-Piperazine Scaffolds

| Compound Class | Protein Target | Key Interacting Residues (Example) | Type of Interaction |

| Indolylpropyl-piperazine Derivatives | Serotonin Transporter (SERT) | Asp98, Tyr176, Phe341 | Ionic, π-cation, Aromatic Stacking nih.gov |

| 5-Fluoro-1H-indole-2-yl Piperazine Derivatives | Cyclooxygenase-2 (COX-2) | Arg120 | Hydrogen Bond jrespharm.com |

| 1-(Piperazin-1-ylmethyl)-1H-indole Hybrids | Trypanosoma brucei Phosphofructokinase | Not specified | Not specified nih.govwindows.net |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions over time. researchgate.net By simulating the movements of atoms and molecules, MD can assess the stability of a docked complex, providing insights that are unavailable from static docking poses alone. nih.govyoutube.com

For a ligand-protein complex to be considered stable, it should maintain its binding mode throughout the simulation with minimal fluctuations. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the average change in displacement of atoms from their initial position, and the Root Mean Square Fluctuation (RMSF), which highlights the mobility of specific residues or parts of the ligand. nih.gov A stable complex will typically show converged RMSD values for both the protein and the ligand, indicating that the system has reached equilibrium. researchgate.net

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Implication for Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms in a molecule over time from a reference structure. | Low and stable RMSD values suggest the complex is not undergoing major conformational changes and remains stable. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Low RMSF for ligand and key binding site residues indicates a stable binding interaction. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not unfolding or undergoing significant conformational changes upon ligand binding. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds indicate strong, stable interactions crucial for binding affinity. researchgate.net |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | A decrease in SASA upon ligand binding can indicate that the ligand is well-buried within the binding pocket. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. iupac.org The goal is to identify the physicochemical properties, or "descriptors," that are most influential in determining a compound's potency, allowing for the prediction of activity for newly designed molecules. mdpi.com

Developing a QSAR model for a this compound series would involve:

Synthesizing and testing a library of analogs with diverse substituents.

Calculating a wide range of molecular descriptors for each analog, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation correlating the descriptors with the measured biological activity (e.g., pIC₅₀).

Validating the model to ensure its statistical significance and predictive power. nih.gov

Such a model would be invaluable for guiding the rational design of more potent analogs by predicting which structural modifications are most likely to enhance biological activity.

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. nih.govnih.gov Once a pharmacophore model is generated, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening, identifying novel compounds that match the pharmacophore and are therefore likely to be active. windows.netnih.gov

A pharmacophore model for the this compound scaffold can be generated in two primary ways:

Ligand-based: This approach uses a set of known active molecules to identify common chemical features. frontiersin.org The indole NH group would be a clear hydrogen bond donor, the piperazine nitrogens would be hydrogen bond acceptors, and the indole ring itself would constitute an aromatic/hydrophobic feature.

Structure-based: If the 3D structure of the target protein is known, the key interaction points within the binding site can be used to define the pharmacophore features complementary to the protein. nih.gov

This pharmacophore model can then be used to filter databases containing millions of compounds. frontiersin.orgnih.gov The resulting "hits" are molecules that possess the required 3D arrangement of features and can then be subjected to more computationally intensive methods like molecular docking and MD simulations to refine the list of potential candidates for synthesis and biological testing. plos.org This approach accelerates the discovery of novel and structurally diverse lead compounds. nih.gov

Table 3: Potential Pharmacophoric Features of the this compound Scaffold

| Feature Type | Structural Origin | Potential Role in Binding |

| Hydrogen Bond Donor | Indole N-H group | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the protein. |

| Hydrogen Bond Acceptor | Piperazine nitrogen atoms | Accept hydrogen bonds from donor groups (e.g., amide N-H, hydroxyl) on the protein. |

| Aromatic Ring | Indole bicyclic system | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

| Positive Ionizable | Piperazine nitrogen (at physiological pH) | Can form salt bridges or ionic interactions with negatively charged residues (e.g., Asp, Glu). |

| Hydrophobic Feature | Methylene (B1212753) linker, aliphatic parts of piperazine | Engages in van der Waals or hydrophobic interactions within the binding pocket. |

In Silico Prediction of Molecular Properties and Bioavailability Indicators

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at the earliest stages of discovery. nih.govresearchgate.net These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving significant time and resources. nih.govresearchgate.net For this compound, various molecular properties that influence its drug-likeness and bioavailability can be computationally estimated.

Key predicted properties include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a MW ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Studies on analogous 1-piperazine indole hybrids have utilized tools like ADMETlab 2.0 and Molinspiration to predict these properties. windows.netnih.gov The predictions for these related compounds generally show acceptable drug-like characteristics, suggesting that the this compound scaffold is a promising starting point for developing orally bioavailable drugs.

Table 4: Predicted Molecular Properties and Bioavailability Indicators for this compound and its Parent Core

| Property | 7-(Piperazin-1-yl)-1H-indole | This compound chemsrc.comchemscene.com | Significance for Bioavailability |

| Molecular Formula | C₁₂H₁₅N₃ | C₁₃H₁₇N₃ | Influences molecular weight and other properties. |

| Molecular Weight ( g/mol ) | 201.27 | 215.29 | Well within the typical range for good oral absorption (<500 Da). |

| Topological Polar Surface Area (TPSA) | ~41.6 Ų (Calculated) | ~41.6 Ų (Calculated) | Associated with membrane permeability; values <140 Ų are generally favorable. |

| Hydrogen Bond Donors | 2 (indole NH, piperazine NH) | 2 (indole NH, piperazine NH) | Adheres to Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 (two piperazine N, indole N) | 3 (two piperazine N, indole N) | Adheres to Lipinski's rule (≤10). |

| logP (Lipophilicity) | ~1.5 - 2.0 (Predicted) | ~1.8 - 2.3 (Predicted) | Indicates a balance between solubility and permeability, within the favorable range (<5). |

| Number of Rotatable Bonds | 1 | 3 | Low number suggests good conformational stability, which is favorable for binding. |

Note: Values are based on available data from chemical databases and computational predictions for the specified or closely related structures. Exact values may vary depending on the prediction software used.

Derivatization and Advanced Analogues of 7 Piperazin 1 Ylmethyl 1h Indole

Design Principles for Novel 7-(Piperazin-1-ylmethyl)-1H-indole Derivatives

The design of novel derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, while not extensively published for this specific scaffold, can be inferred from research on closely related indole (B1671886) and piperazine-containing compounds. The primary points of modification on the this compound core are the indole nitrogen (N1), the C4-C6 positions of the indole ring, and the N4' position of the piperazine (B1678402) ring.

A study on a series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles revealed important SAR insights that can be extrapolated to the 7-substituted regioisomer. researchgate.net The investigation into their cytotoxic activities against different human cancer cell lines highlighted that the nature of the substituent on the piperazine ring plays a critical role in determining potency.

| Compound | Substituent on Piperazine (R) | HUH7 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| 3g | 4-Fluorophenyl | 11.2 | 10.5 | 13.8 |

| 3h | 4-Chlorophenyl | 8.9 | 9.2 | 11.5 |

| 3i | 4-Bromophenyl | 9.5 | 9.8 | 12.1 |

| 3k | 4-Nitrophenyl | 12.5 | 11.8 | 15.2 |

| 5-Fluorouracil | (Reference) | 15.6 | 14.2 | 18.9 |

| Data sourced from a study on 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, demonstrating the impact of piperazine substituents on cytotoxic activity. researchgate.net |

These findings suggest that electron-withdrawing groups on the phenyl ring attached to the piperazine moiety can enhance cytotoxic activity, with the chloro-substituted derivative (3h) exhibiting the most potent effect. researchgate.net Such principles are instrumental in guiding the rational design of novel this compound derivatives with improved therapeutic potential.

Bioisosteric Modifications of the Indole and Piperazine Moieties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to enhance potency, selectivity, and metabolic stability. researchgate.net For the this compound scaffold, both the indole and piperazine moieties are amenable to bioisosteric modifications.

The indole ring, a privileged structure in medicinal chemistry, can be replaced by a variety of other heterocyclic systems to probe different regions of chemical space and to overcome potential metabolic liabilities, such as oxidation. acs.org Common bioisosteres for the indole nucleus include benzofuran, benzothiophene, azaindoles, and indazole. The choice of the bioisostere can significantly impact the electronic distribution, hydrogen bonding capabilities, and conformational preferences of the molecule, thereby influencing its interaction with biological targets. For example, the replacement of the indole with a 7-azaindole (B17877) has been shown to improve metabolic stability in certain series of kinase inhibitors. acs.org

The piperazine ring, a common linker and pharmacophoric element, also has a range of well-established bioisosteres. nih.govnih.gov These replacements can modulate the basicity (pKa), lipophilicity, and conformational rigidity of the linker region. The goal is often to improve oral bioavailability, reduce off-target effects (such as hERG inhibition), or fine-tune the orientation of the substituents.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Piperazine | Homopiperazine (1,4-diazepane) | Introduces greater conformational flexibility. |

| Piperazine | Diazaspiroalkanes | Increases three-dimensional character and rigidity. |

| Piperazine | 2,5-Diazabicyclo[2.2.1]heptane | Constrained bicyclic system to lock conformation. |

| Indole | Azaindole | Modulates electronics and can improve metabolic stability. acs.org |

| Indole | Benzofuran/Benzothiophene | Alters hydrogen bonding capacity and electronic properties. |

| Indole | Indazole | Presents a different hydrogen bond donor/acceptor pattern. |

| This table presents common bioisosteric replacements for the piperazine and indole moieties and the general rationale for their use in drug design. |

In a study of dopamine (B1211576) D3 receptor agonists, heterocyclic bioisosteres of a phenyl-piperazine moiety were explored, demonstrating that such modifications can lead to significant improvements in affinity and selectivity. nih.gov While this study was not on the exact this compound scaffold, it highlights the potential of applying bioisosteric replacement strategies to the piperazine portion of the molecule to achieve desired pharmacological profiles.

Synthesis of Hybrid Molecules Incorporating the this compound Core

The synthesis of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a widely used strategy to develop compounds with dual or multiple biological activities. nih.gov The this compound core is an attractive scaffold for creating such hybrids due to the synthetic tractability of both the indole and piperazine moieties.

A common synthetic approach to derivatives of this core involves the Mannich reaction. This one-pot, three-component condensation of an indole, formaldehyde (B43269), and a secondary amine (in this case, a substituted piperazine) provides a straightforward route to the desired piperazinylmethylindole derivatives. researchgate.net For the synthesis of 7-substituted isomers, a starting material such as 7-aminoindole would be required, followed by functionalization.

The synthesis of hybrid molecules would typically involve coupling another pharmacophore to the N4' position of the piperazine ring. This can be achieved through various standard chemical transformations, such as amide bond formation, reductive amination, or nucleophilic substitution reactions. For example, a carboxylic acid-containing pharmacophore could be coupled to the piperazine nitrogen using standard peptide coupling reagents.

A general synthetic scheme for preparing derivatives from a related 1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole scaffold is illustrative of the methods that could be applied. researchgate.net

General Synthetic Scheme for Piperazinylmethylindole Derivatives

A representative synthetic route to piperazinylmethylindole derivatives via the Mannich reaction. A similar strategy could be employed for the 7-substituted isomer starting with a suitably functionalized indole.

The versatility of this synthetic approach allows for the incorporation of a wide array of pharmacophores, leading to the creation of novel hybrid molecules with potentially synergistic or multi-target activities. For instance, linking an anti-inflammatory agent to the piperazine ring could result in a hybrid compound with both anti-inflammatory and other desired activities conferred by the indole-piperazine moiety.

Development of Multi-Target-Directed Ligands Based on this compound

The "one-target, one-drug" paradigm has shown limitations in treating complex, multifactorial diseases such as neurodegenerative disorders and cancer. This has led to the rise of the multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.govnih.govjneonatalsurg.comfrontiersin.org The this compound scaffold is a promising starting point for the development of MTDLs due to the known diverse biological activities of both indole and piperazine derivatives. researchgate.net

The design of MTDLs based on this scaffold involves the strategic incorporation of functional groups or pharmacophores that can engage with different targets. For example, in the context of Alzheimer's disease, the indole-piperazine core might be derivatized with a moiety known to inhibit cholinesterases, while another part of the molecule is designed to prevent amyloid-beta aggregation or exhibit antioxidant properties. nih.govjneonatalsurg.com

Research on benzyl (B1604629) piperazine derivatives has shown their potential as dual-acting inhibitors for Alzheimer's disease, targeting both acetylcholinesterase and beta-amyloid aggregation. jneonatalsurg.com Similarly, indole-based hybrids have been developed as potential multi-target agents for neurodegenerative diseases. nih.gov

| Potential Target Combination | Rationale for MTDL Approach | Example of Pharmacophoric Moiety to Incorporate |

| Cholinesterases & Monoamine Oxidase | Addressing cognitive decline and mood disturbances in neurodegenerative diseases. | Donepezil-like fragments or propargylamine (B41283) groups. |

| Serotonin (B10506) Receptors & Transporters | Treatment of depression and anxiety with a broader mechanism of action. | Arylpiperazine fragments known to bind to 5-HT receptors. |

| Kinases & Tubulin | Combination chemotherapy for cancer by targeting different cellular pathways. | Known kinase hinge-binding motifs or colchicine-binding site interacting groups. |

| This table outlines potential multi-target strategies that could be explored using the this compound scaffold. |

While specific MTDLs based on the this compound scaffold are not yet widely reported in the literature, the foundational principles and the promising activities of related compounds suggest that this is a fertile area for future drug discovery efforts. The ability to fine-tune the properties of both the indole and piperazine components provides a robust platform for creating novel MTDLs with tailored polypharmacology.

Future Perspectives and Research Applications of 7 Piperazin 1 Ylmethyl 1h Indole

Exploration of Novel Biological Targets for Indole-Piperazine Scaffolds

The indole-piperazine core is a well-established pharmacophore known to interact with a wide range of biological targets, contributing to its diverse pharmacological profile. researchgate.netresearchgate.net Future research will likely continue to uncover new therapeutic applications by exploring its interactions with a broader array of proteins and signaling pathways.

The inherent flexibility of the piperazine (B1678402) ring, combined with the electron-rich nature of the indole (B1671886) nucleus, allows for the design of ligands with specific affinities for various receptors and enzymes. researchgate.net Researchers have successfully developed indole-piperazine derivatives with activities including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov For instance, certain novel indole-piperazine derivatives have demonstrated significant bacteriostatic efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, the indole scaffold itself is a prominent feature in many natural products and has been a cornerstone in the discovery of new drug candidates. mdpi.comnih.gov The hybridization of the indole moiety with piperazine creates a synergistic combination that can be optimized for enhanced biological activity. researchgate.netnih.gov Future investigations are anticipated to delve into less explored target classes, potentially leading to first-in-class therapeutics for a variety of diseases. The exploration of these scaffolds as modulators of protein-protein interactions and allosteric sites is also a promising avenue for future research.

Advancements in Synthetic Methodologies for 7-(Piperazin-1-ylmethyl)-1H-indole Analogues

The synthesis of this compound and its analogues has been a subject of considerable research, with a focus on developing more efficient and versatile synthetic routes. Traditional methods often involve multi-step sequences, but recent advancements are paving the way for more streamlined and high-yielding processes.

One key area of development is the use of transition-metal-catalyzed cross-coupling reactions. mdpi.comrsc.org These methods, such as Suzuki, Sonogashira, and Heck couplings, allow for the direct and site-selective functionalization of the indole ring, including the challenging C7 position. mdpi.comrsc.org This enables the introduction of a wide variety of substituents, facilitating the creation of large and diverse chemical libraries for biological screening.

Future synthetic strategies will likely focus on the development of one-pot reactions and flow chemistry techniques. These approaches offer significant advantages in terms of reduced reaction times, improved safety profiles, and easier scalability. Moreover, the use of novel catalysts and green chemistry principles will be crucial in making the synthesis of these compounds more environmentally friendly and cost-effective. The ability to efficiently generate a wide array of analogues is critical for establishing robust structure-activity relationships (SAR) and for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. researchgate.net

Application of Chemoinformatics and Machine Learning in Optimizing this compound

The integration of chemoinformatics and machine learning has become an indispensable tool in modern drug discovery, and its application to the optimization of indole-piperazine derivatives is a rapidly growing area. nih.govnih.gov These computational approaches are being used to accelerate the design-make-test-analyze cycle, leading to the more rapid identification of promising drug candidates. springernature.com

In silico methods, such as molecular docking and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are routinely used to assess the potential of newly designed compounds before they are synthesized. nih.govnih.gov This allows researchers to prioritize the synthesis of molecules with the most favorable predicted properties, thereby saving time and resources. For example, in silico studies have been used to identify structural features required for the antitumor activity of certain quinolone-piperazine derivatives. nih.gov

Machine learning algorithms, particularly deep learning, are being employed to build predictive models for various biological activities and physicochemical properties. nih.gov By training these models on large datasets of known indole-piperazine compounds and their associated biological data, it is possible to predict the activity of novel, unsynthesized analogues. This predictive power enables the virtual screening of vast chemical spaces and the de novo design of molecules with optimized properties. The continued development and application of these computational tools will undoubtedly play a pivotal role in the future of drug discovery centered around the this compound scaffold.

Potential as Molecular Probes and Research Tools in Chemical Biology

Beyond their therapeutic potential, indole-piperazine derivatives are also valuable tools for basic research in chemical biology. Their ability to bind to specific biological targets with high affinity and selectivity makes them excellent candidates for the development of molecular probes.

Fluorescently labeled indole-piperazine analogues can be used to visualize and track the localization and dynamics of their target proteins within living cells. This can provide crucial insights into the biological function of these proteins and their role in disease processes. For instance, benzanthrone (B145504) dyes incorporating a piperazine moiety have been shown to exhibit interesting photophysical properties, making them suitable for applications as sensors and markers. mdpi.com Chromophores with large Stokes shifts, a property observed in some piperazine-containing dyes, are particularly useful for optical microscopy applications. mdpi.com

Furthermore, biotinylated or otherwise tagged versions of these compounds can be used for affinity purification-mass spectrometry (AP-MS) experiments to identify the binding partners of the target protein. This can help to elucidate the protein's interaction network and its role in larger biological complexes. The development of new and improved molecular probes based on the this compound scaffold will continue to be a valuable endeavor for advancing our understanding of fundamental biological processes.

Q & A

Basic: What are the standard synthetic routes for 7-(piperazin-1-ylmethyl)-1H-indole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is alkylation of the indole core with a piperazine derivative. For example, indole-7-carbaldehyde can react with piperazine under reductive amination conditions (e.g., sodium cyanoborohydride in methanol) to introduce the piperazinylmethyl group . Optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalyst/base choice : Potassium carbonate or triethylamine improves yield in alkylation steps .

- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and side-product formation .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water) ensures high purity .

Basic: How is this compound characterized using spectroscopic techniques?

Answer:

Key methods include:

- ¹H/¹³C NMR : Assign signals for the indole aromatic protons (δ 6.5–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). Coupling patterns confirm substitution positions .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆N₃) and fragmentation patterns .

- IR spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- X-ray crystallography : Resolve 3D structure, particularly piperazine conformation and indole planarity .

Advanced: How to design experiments to study its bioactivity, focusing on receptor or enzyme interactions?

Answer:

- Target selection : Prioritize receptors common to indole derivatives (e.g., serotonin receptors, kinases) .

- Assay design :

- Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A) and assess cytotoxicity (MTT assay) .

- Data interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate Ki values and assess efficacy .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

Contradictions often arise from:

- Varied assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor studies) .

- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .

- Structural analogs : Compare with derivatives (e.g., 4-(4-dodecylpiperazin-1-yl)-1H-indole) to isolate substituent effects .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding poses in receptors (e.g., 5-HT₂A active site) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Train datasets on indole derivatives to predict logP, pKa, and bioavailability .

- ADMET prediction : SwissADME or pkCSM to estimate permeability and metabolic stability .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH stability : Test in buffers (pH 1–12) via UV-Vis or LC-MS. Piperazine’s basicity (pKa ~9.5) may cause degradation in acidic conditions .

- Thermal stability : TGA/DSC analysis reveals decomposition points (>150°C). Store at –20°C in anhydrous DMSO .

- Light sensitivity : Protect from UV exposure to prevent indole ring oxidation .

- Solution stability : Monitor via NMR in DMSO-d₆ or PBS over 72 hours .

Advanced: What structure-activity relationship (SAR) insights differentiate this compound from analogs?

Answer:

Key SAR factors:

- Piperazine substitution : N-methylation (e.g., 4-methylpiperazine) reduces polarity, enhancing membrane permeability vs. unsubstituted piperazine .

- Indole position : 7-substitution avoids steric hindrance seen in 5-substituted analogs (e.g., 5-(4-methylpiperazin-1-yl)-1H-indole) .

- Linker flexibility : Methylenepiperazine vs. rigid spacers (e.g., carbonyl) alters receptor binding kinetics .

- Bioisosteres : Replacing indole with benzimidazole reduces off-target effects but lowers 5-HT affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.